Home > Products > Screening Compounds P147652 > 5-biphenyl-2-yl-1-methyl-1H-imidazole
5-biphenyl-2-yl-1-methyl-1H-imidazole -

5-biphenyl-2-yl-1-methyl-1H-imidazole

Catalog Number: EVT-3901628
CAS Number:
Molecular Formula: C16H14N2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Non-Planar Biphenyl Group: The biphenyl group, due to steric hindrance between the ortho-hydrogen atoms of the two phenyl rings, would likely adopt a non-planar conformation [].
Chemical Reactions Analysis
  • Metal Complexation: The nitrogen atoms of the imidazole ring can act as donor atoms, enabling the molecule to function as a ligand in coordination complexes with various metal ions. The steric and electronic properties of the biphenyl substituent could influence the coordination geometry and stability of the resulting complexes [].
Mechanism of Action
  • Inhibition of Enzymes: Imidazole derivatives have been reported to inhibit various enzymes, often by interacting with metal ions present in the active site [].
  • Interaction with Receptors: The molecule might interact with specific receptors, potentially influencing signaling pathways and cellular processes [].
Applications
  • Catalysis: Imidazole derivatives, particularly those capable of forming metal complexes, have found applications as catalysts in organic synthesis [].
  • Materials Science: The molecule's ability to coordinate with metals could be exploited in the development of new metal-organic frameworks (MOFs) with tailored properties [].

1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane

  • Compound Description: This compound, also known as C10H14N4S2 (2a), is a related substance to the thyreostatic drug methimazole. It exists in various hydrated forms, including the dihydrochloride tetrahydrate (2b) and dihydrate (2c). These forms have been characterized by X-ray crystallography and thermal analysis. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this compound shares the core 1-methyl-1H-imidazole moiety. The research highlights the synthesis and characterization of compounds containing this specific imidazole derivative, showcasing its relevance in medicinal chemistry. []

2-[(Cyclopenta-1,3-dien-2-yl)diphenylmethyl]-1-methyl-1H-imidazole

  • Compound Description: This compound (Ib) often forms alongside its isomer, 2-[(cyclopenta-1,3-dien-1-yl)diphenylmethyl]-1-methyl-1H-imidazole (Ia), differing in the double bond positions within the cyclopentadienyl ring. While synthesized as a mixture, single-crystal analysis revealed only the presence of compound Ib. []
  • Relevance: This compound, like 5-biphenyl-2-yl-1-methyl-1H-imidazole, contains a 1-methyl-1H-imidazole unit. The research emphasizes the significance of structural isomerism within this chemical class, highlighting the impact of subtle structural variations on compound properties. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: Identified as a potential backup compound for a previously discovered glycine transporter 1 (GlyT1) inhibitor, this compound possesses potent GlyT1 inhibitory activity, favorable pharmacokinetic properties, and the ability to increase cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: Although structurally different from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this compound features a 1-methyl-1H-imidazole moiety within a more complex structure. This highlights the use of this specific imidazole derivative as a building block in developing biologically active compounds, particularly in the context of neurological disorders. []

N-Triphenylmethylolmesartan ethyl and N-Triphenylmethylolmesartan medoxomil

  • Compound Description: These are key intermediates in the synthesis of the antihypertensive drug Olmesartan medoxomil (OM). Previously believed to be N-1-tritylated, single-crystal X-ray diffraction studies revealed their true structure as N-2-trityl regioisomers. This finding necessitates a revision of their reported structural formula and systematic names. []
  • Relevance: These intermediates, while structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, highlight the importance of accurately characterizing regioisomers, especially in pharmaceutical synthesis. The research underscores the need for rigorous structural analysis to avoid misinterpretations, emphasizing the complexities involved in drug development processes. []

(1-Methyl-1H-imidazol-2-yl)methanol Derivatives

  • Compound Description: These derivatives, represented by compounds 4 and 7 in the cited research, serve as masked forms of carbonyl groups and synthons. They can be synthesized by reacting carbonyl compounds with 2-lithio-1-methyl-1H-imidazole (2) or treating 2-acyl-1H-imidazoles (3) with organometallic reagents or sodium borohydride. These alcohols are convertible back to carbonyl compounds through their corresponding quaternary salts. []
  • Relevance: This research showcases the synthetic versatility of the 1-methyl-1H-imidazole moiety, present in 5-biphenyl-2-yl-1-methyl-1H-imidazole. The ability to transform these derivatives into carbonyl compounds highlights their utility in organic synthesis and their potential as building blocks for more complex molecules. []

1,n-Bis(1-methyl-1H-imidazol-2-yl)alkane-1,n-diones

  • Compound Description: These compounds (8) are explored as versatile precursors for synthesizing various diketones. Their reactivity with Grignard reagents depends on the length of the alkane chain (n). For n = 4 or 5, asymmetric diketones can be obtained, while for n ≥ 8, symmetrical diketones are formed. This highlights the tunability of these compounds in organic synthesis. []
  • Relevance: These compounds, containing two 1-methyl-1H-imidazole units linked by an alkane chain, emphasize the value of this specific imidazole derivative in constructing larger molecules. Their reactivity with Grignard reagents demonstrates their potential in generating diverse diketone derivatives, further showcasing the synthetic applicability of 5-biphenyl-2-yl-1-methyl-1H-imidazole's core structure. []

(S)-(+)-2-[2-(Biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazolium hydrogen oxalate

  • Compound Description: This compound, a salt of the (+)-enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole, exhibits hypotensive effects by inhibiting I1-imidazoline receptors. X-ray crystallography at 170 K determined its structure, confirming the absolute configuration of the parent molecule. The crystal structure reveals a network of hydrogen bonds contributing to its stability. []
  • Relevance: This compound bears a striking structural resemblance to 5-biphenyl-2-yl-1-methyl-1H-imidazole, sharing the biphenyl-2-yl and imidazole moieties. The key difference lies in the additional ethyl substituent and the dihydroimidazole ring in the related compound. This close structural similarity suggests that these compounds might exhibit similar biological activities, particularly related to I1-imidazoline receptor interactions. []

3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

  • Compound Description: This compound has a newly discovered crystalline form with applications in plant protection. The patent describes the process for producing this specific crystalline form and its use in plant protection formulations. []
  • Relevance: Although structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this compound shares the biphenyl moiety. The research underscores the significance of polymorphism in drug development, highlighting how different crystalline forms of the same molecule can have distinct properties and applications. []

5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole

  • Compound Description: This T-shaped molecule comprises a nearly flat 5,6-dimethyl-2-(5-methylthiophen-2-yl)benzimidazole system perpendicular to a 5-methylthiophen-2-ylmethyl substituent. The benzimidazole system exhibits rotational disorder. Crystallographically, molecules arrange with their 2-(5-methylthiophen-2-yl)benzimidazole planes parallel, interacting through π–π and C—H⋯π contacts. []
  • Relevance: While this compound is structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, it belongs to the broader class of benzimidazole derivatives, highlighting the prevalence and significance of this heterocyclic system in various chemical contexts. []

2-Propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carbo

  • Compound Description: This compound represents a new class of nonpeptide angiotensin II (AII) receptor antagonists. Designed based on bioisosteric considerations, it exhibits potent AII receptor antagonist activity, with IC50s better than reference compounds. It shows selectivity for the AT1 receptor and good in vivo activity in rat models, making it a promising candidate for further antihypertensive drug development. []
  • Relevance: This compound shares the biphenyl moiety with 5-biphenyl-2-yl-1-methyl-1H-imidazole. The research demonstrates the effectiveness of incorporating biphenyl groups in designing potent and selective AII receptor antagonists, suggesting a potential avenue for exploring the biological activity of 5-biphenyl-2-yl-1-methyl-1H-imidazole in similar contexts. []

trans/cis-3-(1-Methyl-1H-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquino-lin-4-carboxylic Acids

  • Compound Description: These tetrahydroisoquinoline-4-carboxylic acids (trans-4 and cis-4) are synthesized from homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine. The reaction yields a mixture of trans and cis isomers, along with byproducts. The ratio of isomers depends on reaction conditions, with THF as a solvent and ultrasonic treatment influencing diastereoselectivity. []
  • Relevance: Although structurally different from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this research emphasizes the importance of stereochemistry in compound synthesis and activity. It highlights the challenges and strategies involved in controlling diastereoselectivity during the formation of complex molecules, particularly those containing heterocyclic systems. []

1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole (Bifonazole)

  • Compound Description: In this compound, the imidazole ring is nearly perpendicular to both the phenyl and biphenyl rings. Crystal packing reveals intermolecular C—H⋯N hydrogen bonds forming chains, further linked by C—H⋯π interactions into a three-dimensional network. []

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)

  • Compound Description: This compound represents a new class of progesterone receptor (PR) modulators with potential applications in female healthcare. Research on 3,3-dialkyl-5-aryloxindoles found that subtle structural modifications can switch their function between agonists and antagonists. Specifically, small groups at the 3,3-position (like dimethyl) lead to PR antagonists, whereas larger groups (like spirocyclohexyl) result in PR agonists. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this research highlights the concept of subtle structural changes leading to significant functional shifts in biological activity. It underscores the importance of exploring structure-activity relationships, particularly in developing targeted therapies for specific receptors or biological pathways. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Developed as a selective Akt inhibitor, Hu7691 exhibits a 24-fold selectivity for Akt1 over Akt2, addressing the cutaneous toxicity observed with other Akt inhibitors. Design strategies involved dihedral angle-based modifications and molecular dynamics simulations to minimize keratinocyte apoptosis. Hu7691 demonstrates low toxicity, promising kinase selectivity, excellent anticancer activity, and a favorable pharmacokinetic profile, leading to its advancement into clinical trials. []
  • Relevance: This compound, while structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, highlights the importance of structure-based drug design in addressing selectivity and toxicity challenges. The research emphasizes the power of computational methods in optimizing lead compounds for improved therapeutic profiles. []

1,4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

  • Compound Description: Synthesized as potential third-generation dihydropyridine (DHP) drugs, these compounds exhibit dual calcium channel antagonist/agonist activity. They show calcium channel antagonist activity on the guinea pig ileum and agonist effects on the guinea pig left atrium. Structure-activity relationship studies suggest that the C4 aryl substituent conformation and charge influence antagonistic activity, while the C5 carbonyl group plays a crucial role in agonistic effects. []
  • Relevance: While these compounds are structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, they showcase the development of dual-action molecules targeting calcium channels. The research emphasizes the importance of understanding structure-activity relationships to fine-tune the balance between antagonist and agonist activities, providing valuable insights for developing compounds with improved therapeutic profiles. []

Bis{1-[(1H-benzimidazol-2-yl)methyl]-1H-imidazole-κN3}bis(3,5-dicarboxybenzoato-κO1)zinc octahydrate

  • Compound Description: This zinc(II) complex features a distorted tetrahedral coordination geometry around the Zn(II) ion. The coordination sphere consists of two nitrogen atoms from two 1-[(1H-benzimidazol-2-yl)methyl]-1H-imidazole ligands and two oxygen atoms from two 3,5-dicarboxybenzoate anions. The crystal structure reveals a three-dimensional network formed through O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds between complex molecules and water molecules. []
  • Relevance: Although structurally different from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this complex highlights the coordination chemistry of imidazole-containing ligands with metal ions. Understanding how these ligands interact with metal centers can provide insights into potential biological activities and applications of 5-biphenyl-2-yl-1-methyl-1H-imidazole, considering its ability to coordinate with metal ions. []

Bis(2-methyl-1H-imidazole-κN3)bis[2-(naphthalen-2-yl)acetato-κO]copper(II)

  • Compound Description: This copper(II) complex adopts a square-planar geometry, with the Cu(II) ion coordinated by two 1-naphthylacetate anions and two 2-methyl-imidazole ligands. Intermolecular N—H⋯O hydrogen bonds between the 2-methyl-imidazole ligands and non-coordinated carboxylate oxygen atoms link the complexes into chains. []
  • Relevance: This complex, like 5-biphenyl-2-yl-1-methyl-1H-imidazole, highlights the use of imidazole derivatives as ligands in coordination chemistry. The research emphasizes the structural diversity and potential applications of metal complexes containing imidazole moieties. []

1-Hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LOH,OH) and 4-(2-Hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LH,OH)

  • Compound Description: These compounds represent novel ESIPT-capable imidazole derivatives. LOH,OH, with two OH groups, exhibits dual proton transfer, while LH,OH, with one OH group, demonstrates single proton transfer. The presence and number of these OH groups significantly impact their luminescence properties, resulting in distinct emission colors. []
  • Relevance: While structurally different from 5-biphenyl-2-yl-1-methyl-1H-imidazole, these compounds highlight the importance of hydroxyl groups and their positioning within the imidazole framework in influencing photophysical properties. This study showcases the potential for designing imidazole-based materials with tunable luminescence characteristics. []
  • Compound Description: These dinuclear ruthenium complexes are formed through the reaction of the potentially bidentate ligand 2-(diphenylphosphanyl)-1-methyl-1H-imidazole (PPh2MeIm, PN) with [RuCl2(PPh3)3]. They showcase the hemilabile behavior of the PN ligand, where the Ru–N bond can break and reform, leading to various coordination modes and complex structures. []
  • Relevance: Though structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, these complexes emphasize the versatility of imidazole-based ligands in coordinating with transition metals. The formation of dinuclear species and the observed hemilability highlight the potential for designing complex architectures with tailored properties using imidazole-containing ligands. []

1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)-based MOFs

  • Compound Description: This research focuses on the synthesis and characterization of three novel metal-organic frameworks (MOFs) based on the TIBM organic linker. TIBM-Cu MOF exhibited a high CO2 adsorption capacity (3.60 mmol/g) and CO2/N2 selectivity (53) due to its open Cu sites and high porosity, suggesting potential applications in gas separation and storage. []
  • Relevance: Although structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, the use of TIBM in constructing MOFs underscores the utility of imidazole-containing building blocks in materials chemistry. This research highlights the potential of imidazole-based materials for various applications beyond biological activity. []

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This research reports a chemoselective synthesis for 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives and investigates their antimicrobial and antibiofilm activities. Several derivatives exhibited significant activity against various bacterial and fungal strains, including drug-resistant strains. These findings suggest their potential as new antimicrobial agents. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, the focus on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives highlights the importance of exploring structurally related compounds with different heterocyclic systems. This approach can lead to the discovery of novel compounds with improved pharmacological profiles and therapeutic potential. []

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole and its Hydroxy Derivatives

  • Compound Description: 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole (I) is an antiprotozoal drug with in vivo antibacterial activity. Studies on its metabolism in dogs revealed mono- and dihydroxy-substituted metabolites with hydroxyl groups on the hexahydrobenzisoxazole ring. Synthetically prepared hydroxy derivatives, particularly the 6,7-cis-dihydroxy compound, exhibited enhanced antibacterial and trypanocidal activities compared to the parent compound. []
  • Relevance: This research underscores the impact of structural modifications on biological activity, even within a seemingly similar series of compounds. The discovery of more potent hydroxy metabolites highlights the importance of understanding metabolic pathways and leveraging that knowledge for drug design. While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, the findings emphasize the potential of exploring derivatives and analogs for improved pharmacological profiles. []
  • Compound Description: This research focuses on synthesizing two coordination polymers (CPs) using the rigid N donor ligand 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole (L). The CPs exhibit different electrochemical properties and photoelectrochemical behaviors. Notably, a CdTe incorporated CP 1 composite shows enhanced photocurrent density compared to individual components, suggesting its potential in photocatalytic applications. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this research showcases the utility of imidazole-containing ligands in constructing coordination polymers with interesting optoelectronic properties. This study highlights the potential for incorporating imidazole-based materials into devices for energy conversion and other applications. []

1-(5,7-Dichlorobenzofuran-2-yl)-1-(1H-imidaz-1-yl)ethane and 1-(5,7-Dichlorobenzofuran-2-yl)-1-(1H-imidaz-1-yl)propane

  • Compound Description: These compounds, along with their 5,7-dibromo analogs, were synthesized and resolved into their enantiomers to investigate their inhibitory activity against the enzyme aromatase (P450 Arom). The study revealed low enantioselectivity ratios, suggesting that the enzyme's active site might not significantly discriminate between the enantiomers. [, ]
  • Relevance: Although structurally different from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this research highlights the importance of chirality in drug design and the need to consider the stereochemical preferences of target enzymes. [, ]

2-(3',5'-Dimethylbiphenyl-2-yl)-1H-imidazole-4,5-dicarbonitrile, 2-(2',4',6'-Trimethylbiphenyl-2-yl)-1H-imidazole-4,5-dicarbonitrile, and 2-[8-(3,5-Dimethylphenyl)naphthalen-1-yl]-1H-imidazole-4,5-dicarbonitrile

  • Compound Description: These compounds are catalysts for coupling nucleoside methyl phosphonamidites. Their crystal structures reveal steric repulsion between the imidazole and terminal aryl groups, leading to nonplanarity. []
  • Relevance: Sharing the biphenyl moiety with 5-biphenyl-2-yl-1-methyl-1H-imidazole, these compounds demonstrate the utility of such structures in catalytic applications, particularly in synthesizing biologically relevant molecules like oligonucleotides. []
  • Compound Description: These platinum(II) complexes were studied for their potential antimalarial activity. They exhibited inhibitory effects on the formation of hemozoin, a pigment produced by the malaria parasite, suggesting their potential as antimalarial drug candidates. []
  • Relevance: Though structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, these complexes demonstrate the versatility of imidazole-containing compounds in medicinal chemistry, highlighting their potential in targeting various diseases beyond their traditional applications. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: Developed as an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), GDC-0994 targets a key signaling pathway frequently activated in cancer. It has shown promise in preclinical studies and is currently undergoing clinical trials for cancer treatment. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, the discovery and development of GDC-0994 underscore the importance of continued research in identifying novel and selective inhibitors for key signaling pathways involved in various diseases, including cancer. []

(S)-(-)-2-[1-(Biphenyl-2-yloxy)ethyl]-4,5-dihydro-1H-imidazole

  • Compound Description: This compound exhibits potent and selective alpha2-adrenoreceptor agonist activity. Its structural features closely resemble those of another alpha2-agonist, indicating a shared pharmacophore. This compound also demonstrates potent and long-lasting antinociceptive activity, which can be blocked by a selective alpha2-antagonist. []
  • Relevance: This compound shares the biphenyl-2-yl and imidazole moieties with 5-biphenyl-2-yl-1-methyl-1H-imidazole. The key structural difference lies in the presence of an ethoxy linker and a dihydroimidazole ring in this related compound. Despite these differences, the shared structural features and biological activity suggest that 5-biphenyl-2-yl-1-methyl-1H-imidazole might also interact with alpha2-adrenoreceptors, highlighting a potential avenue for investigating its pharmacological properties. []

N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)

  • Compound Description: This compound is a potent antifungal agent belonging to a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. It demonstrates superior antifungal activity compared to the commercial fungicide boscalid against seven phytopathogenic fungi in in vitro mycelia growth inhibition assays. Molecular docking studies suggest that 9m's carbonyl oxygen forms hydrogen bonds with specific amino acids on succinate dehydrogenase (SDH), a key enzyme in fungal respiration. []
  • Relevance: Though structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this research highlights the development of novel antifungal agents with improved efficacy. The study emphasizes the importance of structure-activity relationship studies and molecular docking analysis in designing and optimizing new compounds with specific targets and enhanced pharmacological properties. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: This novel indole derivative acts as a dual inhibitor of cholinesterases and monoamine oxidase. Developed based on an existing lead compound and QSAR predictions, MBA236 exhibits promising multi-target activity, making it a potential therapeutic candidate for Alzheimer's disease. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, MBA236's development highlights the success of structure-based drug design and the potential of multi-target approaches in medicinal chemistry. This approach could inspire investigations into 5-biphenyl-2-yl-1-methyl-1H-imidazole's potential for multi-target activity, considering the versatility of its core structural elements. []

2-(3â-Acetyl-2â-methyl-5â-phenyl)-pyrrol-1-yl-1,4,5-triphenyl-1H-imidazole Derivatives

  • Compound Description: Synthesized via a microwave-assisted one-pot method, these derivatives showed promising antibacterial and antifungal activities. Specific compounds exhibited moderate to high potency against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, surpassing the activity of the parent compound and, in some cases, the standard drug ciprofloxacin. They also showed promising activity against the fungal strains Candida albicans and Aspergillus niger. []
  • Relevance: While structurally distinct from 5-biphenyl-2-yl-1-methyl-1H-imidazole, this research highlights the development of new antimicrobial agents with improved efficacy. The study emphasizes the importance of exploring diverse heterocyclic scaffolds and employing efficient synthetic methodologies to access novel compounds with potential therapeutic applications. []

Properties

Product Name

5-biphenyl-2-yl-1-methyl-1H-imidazole

IUPAC Name

1-methyl-5-(2-phenylphenyl)imidazole

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C16H14N2/c1-18-12-17-11-16(18)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

ODAZCTHLTVPXJD-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CN1C=NC=C1C2=CC=CC=C2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.